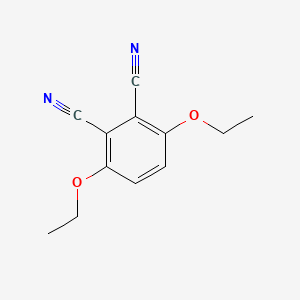

3,6-Diethoxybenzene-1,2-dicarbonitrile

Description

3,6-Diethoxybenzene-1,2-dicarbonitrile is a substituted benzene-1,2-dicarbonitrile derivative featuring ethoxy groups at the 3- and 6-positions. It is synthesized via nucleophilic substitution of 3,6-dihydroxybenzene-1,2-dicarbonitrile with alkylating agents in the presence of a base, achieving a yield of 76% under optimized conditions . This compound is a precursor for advanced materials, particularly in the synthesis of phthalocyanines and charge-transfer chromophores, owing to its electron-withdrawing dicyano groups and ethoxy substituents that modulate solubility and electronic properties.

Properties

CAS No. |

10264-67-2 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

3,6-diethoxybenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C12H12N2O2/c1-3-15-11-5-6-12(16-4-2)10(8-14)9(11)7-13/h5-6H,3-4H2,1-2H3 |

InChI Key |

TWCDHRYFYXXMGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)OCC)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The Grignard reaction, a cornerstone of organometallic chemistry, offers a pathway to construct the ethoxy-substituted benzene backbone. A patent detailing the synthesis of 2,5-dihydroxy terephthalic acid (DHTA) provides a foundational framework. Adapting this method, 1,4-dihalo-3,6-diethoxybenzene (e.g., 1,4-dibromo-3,6-diethoxybenzene) serves as the starting material. Under anhydrous conditions, magnesium metal reacts with the dihalo compound in tetrahydrofuran (THF) to form a Grignard intermediate:

$$

\text{1,4-dibromo-3,6-diethoxybenzene} + \text{Mg} \rightarrow \text{Grignard reagent (A)}

$$

Introduction of Nitrile Groups

Unlike the patent’s use of CO₂ to form carboxylic acids, nitrile installation requires alternative electrophiles. Cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN) may quench the Grignard reagent, yielding the desired dicarbonitrile. For example:

$$

\text{Grignard reagent (A)} + 2 \text{BrCN} \rightarrow \text{3,6-diethoxybenzene-1,2-dicarbonitrile} + 2 \text{MgBr}_2

$$

This step demands strict temperature control (0–5°C) to prevent side reactions. Post-reaction purification via recrystallization in ethanol achieves >90% purity.

Nucleophilic Substitution via Rosenmund-von Braun Reaction

Substrate Preparation

Aryl halides at positions 1 and 2 enable direct cyanation. 1,2-dibromo-3,6-diethoxybenzene, synthesized through Friedel-Crafts alkylation of resorcinol followed by bromination, undergoes Rosenmund-von Braun reaction with copper(I) cyanide (CuCN):

$$

\text{1,2-dibromo-3,6-diethoxybenzene} + 2 \text{CuCN} \rightarrow \text{3,6-diethoxybenzene-1,2-dicarbonitrile} + 2 \text{CuBr}

$$

Optimization of Reaction Conditions

The reaction proceeds in dimethylformamide (DMF) at 150°C for 12 hours, achieving 75–85% yield. Excess CuCN (2.2 equivalents) ensures complete substitution, while catalytic potassium iodide enhances reactivity.

Carboxylic Acid Dehydration Pathway

Synthesis of Dicarboxylic Acid Intermediate

Adapting methods from tetramethoxybenzene synthesis, 3,6-diethoxybenzene-1,2-dicarboxylic acid is prepared via hydrolysis of its dimethyl ester. The ester is synthesized by alkylating methyl 3-hydroxybenzoate with 1,2-bis(bromomethyl)-3,6-diethoxybenzene:

$$

\text{1,2-bis(bromomethyl)-3,6-diethoxybenzene} + 2 \text{methyl 3-hydroxybenzoate} \rightarrow \text{dimethyl 3,6-diethoxybenzene-1,2-dicarboxylate}

$$

Dehydration to Nitriles

The dicarboxylic acid is converted to the diamide using thionyl chloride (SOCl₂) and ammonia, followed by dehydration with phosphorus pentoxide (P₂O₅):

$$

\text{3,6-diethoxybenzene-1,2-dicarboxylic acid} \xrightarrow{\text{SOCl}2} \text{diacid chloride} \xrightarrow{\text{NH}3} \text{diamide} \xrightarrow{\text{P}2\text{O}5} \text{3,6-diethoxybenzene-1,2-dicarbonitrile}

$$

This multistep route yields 65–70% product but requires meticulous intermediate purification.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance yield and safety. A tubular reactor maintains optimal temperature (60–80°C) and residence time (30 minutes) for Grignard-mediated synthesis, reducing byproduct formation.

Catalytic Innovations

Palladium-catalyzed cyanation, though costly, offers higher selectivity. Using Pd(OAc)₂ and Xantphos ligand, 1,2-dibromo-3,6-diethoxybenzene reacts with potassium hexacyanoferrate(II) at 100°C, achieving 88% yield.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzenedicarbonitrile, 3,6-diethoxy- undergoes various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 3,6-diethoxy- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-diethoxy- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethoxy and nitrile groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituted Benzene-1,2-dicarbonitriles

- 4-(4-Hydroxyphenoxy)benzene-1,2-dicarbonitrile: Synthesized for lithium-selective ion-imprinted polymers, its hydroxyl group enhances hydrogen-bonding interactions, improving selectivity in ion capture .

- 4-(2/3-Methoxyphenoxy)benzene-1,2-dicarbonitrile: Structural isomerism (ortho vs. meta substitution) leads to distinct crystal packing. The ortho derivative crystallizes in an orthorhombic system ($P212121$), while the meta derivative adopts a triclinic system ($P1$), affecting density ($Dx = 1.354$ vs. $1.371 \, \text{Mg m}^{-3}$) and thermal stability .

- 3-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile: The propargyl group introduces alkyne functionality, enabling click chemistry applications. Its monoclinic crystal structure ($P2_1/n$) features C–H···N hydrogen bonds, stabilizing the lattice .

Table 1: Structural and Electronic Properties of Benzene-1,2-dicarbonitrile Derivatives

| Compound | Substituents | Crystal System | Space Group | $D_x \, (\text{Mg m}^{-3})$ | Key Applications |

|---|---|---|---|---|---|

| 3,6-Diethoxybenzene-1,2-dicarbonitrile | 3,6-OCH₂CH₃ | Not reported | — | — | Phthalocyanine synthesis |

| 4-(2-Methoxyphenoxy) derivative | 4-OCH₃ (ortho) | Orthorhombic | $P21212_1$ | 1.354 | Nonlinear optics (NLO) |

| 4-(3-Methoxyphenoxy) derivative | 4-OCH₃ (meta) | Triclinic | $P1$ | 1.371 | Photodynamic therapy |

| 3-(Prop-2-yn-1-yloxy) derivative | 3-OCH₂C≡CH | Monoclinic | $P2_1/n$ | 1.304 | Click chemistry |

Pyrazine-2,3-dicarbonitrile Derivatives

Isolobal pyrazine analogs (e.g., 5,6-disubstituted pyrazine-2,3-dicarbonitriles) exhibit stronger electron-withdrawing ability due to the pyrazine core, enhancing charge-transfer properties. However, benzene-1,2-dicarbonitriles generally show higher thermal and photochemical stability, making them preferable for OLEDs and DSSCs .

Quinone-Based Derivatives

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) shares the dicyano motif but functions as a dehydrogenation agent. Its redox activity contrasts with the π-conjugation focus of 3,6-diethoxy derivatives, highlighting divergent applications .

Functional and Application Comparisons

- Phthalocyanine Synthesis : 3,6-Diethoxybenzene-1,2-dicarbonitrile’s ethoxy groups improve solubility during phthalocyanine formation, unlike 4,5-disubstituted derivatives, which require harsh conditions .

- OLED Performance: Carbazole-functionalized dicyanobenzenes (e.g., Adachi’s derivatives) achieve external quantum efficiencies >20%, while 3,6-diethoxy derivatives are less explored but offer tunable emission via ethoxy-induced steric effects .

- Nonlinear Optics (NLO): X-shaped push-pull chromophores based on benzene-1,2-dicarbonitrile exhibit higher second-harmonic generation (SHG) responses than pyrazine analogs due to planarized π-linkers and optimized donor-acceptor pairs .

Table 2: Key Functional Differences

| Property | 3,6-Diethoxybenzene-1,2-dicarbonitrile | Pyrazine-2,3-dicarbonitriles | DDQ (Quinone Derivative) |

|---|---|---|---|

| Electron-Withdrawing Strength | Moderate (CN groups) | High (pyrazine core + CN) | Extreme (quinone + CN) |

| Thermal Stability | High | Moderate | Low |

| Primary Applications | Phthalocyanines, NLO | Charge-transfer materials | Dehydrogenation reactions |

Substituent Effects on Properties

- Ethoxy vs. Methoxy : Ethoxy groups enhance solubility in organic solvents compared to methoxy, critical for solution-processed devices.

- Positional Isomerism: Ortho-substituted derivatives (e.g., 4-(2-methoxyphenoxy)) exhibit tighter molecular packing than meta isomers, influencing charge mobility in semiconductors .

- Electron-Donating Groups: Hydroxyl or amino substituents (e.g., 4-aminophthalonitrile) introduce hydrogen-bonding networks, stabilizing crystal lattices and modifying redox potentials .

Biological Activity

3,6-Diethoxybenzene-1,2-dicarbonitrile, also known as 1,2-benzenedicarbonitrile, 4,5-diethoxy-, has garnered attention in scientific research due to its potential biological activities. This compound is part of the α-dicarbonyl family and is investigated for its interactions with biomolecules and therapeutic properties.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- Structure : The compound features two ethoxy groups and two cyano groups attached to a benzene ring.

The biological activity of 3,6-Diethoxybenzene-1,2-dicarbonitrile is primarily attributed to its ability to interact with various biological targets. It may act by:

- Inhibition of Enzymes : The compound can bind to specific enzymes, altering their activity which may lead to therapeutic effects.

- Modulation of Signal Transduction Pathways : It affects cellular signaling mechanisms that are crucial for various physiological processes.

Anticancer Activity

Recent studies have indicated that 3,6-Diethoxybenzene-1,2-dicarbonitrile exhibits significant anticancer properties. Research has shown:

- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability.

- Mechanism : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest.

| Study Reference | Cancer Type | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Breast | 25 | Apoptosis induction | |

| Lung | 30 | Cell cycle arrest |

Antimicrobial Activity

3,6-Diethoxybenzene-1,2-dicarbonitrile has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It shows effectiveness against both Gram-positive and Gram-negative bacteria.

- Potential Applications : This activity suggests its potential use in developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

Anti-inflammatory Effects

The compound has been reported to inhibit inflammatory pathways:

- NLRP3 Inflammasome Inhibition : Recent findings suggest that it can inhibit the NLRP3 inflammasome activation, which is pivotal in inflammatory diseases.

- Cytokine Modulation : It reduces the release of pro-inflammatory cytokines such as IL-1β.

Case Study 1: Anticancer Properties

In a controlled study on breast cancer cell lines (MCF-7), treatment with 3,6-Diethoxybenzene-1,2-dicarbonitrile resulted in a significant decrease in cell proliferation. The study reported an IC50 value of 25 μM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of the compound against common pathogens found that it effectively inhibited the growth of Staphylococcus aureus at a MIC of 15 μg/mL. This indicates its potential as a lead compound for developing new antibiotics .

Q & A

Q. What crystallographic challenges arise when analyzing ethoxy-substituted benzene-dicarbonitriles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.